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carbaldehyde
CAS No.: 1823516-91-1
Cat. No.: B2945077

Get Quote

Executive Summary & Strategic Importance

1-Methanesulfonylcyclopropane-1-carbaldehyde (MSCC) represents a high-value,
bifunctional building block in modern medicinal chemistry. Its structural uniqueness lies in the
gem-disubstitution of the cyclopropane ring with an electron-withdrawing sulfonyl group and a
reactive formyl group. This motif serves two critical functions in drug design:

» Bioisosterism: The sulfonyl-cyclopropane moiety acts as a metabolically stable,
conformationally restricted bioisostere for carbonyls or gem-dimethyl groups, often improving
metabolic stability (t1/2) and reducing lipophilicity (LogD).

o Covalent Warhead Precursor: The strain inherent in the cyclopropane ring, combined with
the electron-withdrawing sulfone, makes derivatives of MSCC ideal candidates for "strain-
release” mechanisms in targeted covalent inhibitors.

This guide details a robust, scalable discovery route for the synthesis and isolation of MSCC.
Unlike theoretical pathways, this protocol prioritizes process safety, intermediate stability, and
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purification logic derived from field application.

Retrosynthetic Analysis & Design Logic

The synthesis is designed to avoid the handling of unstable

-sulfonyl carbanions in the final steps. Instead, we utilize a "Build-Reduce-Oxidize" strategy.

The Pathway:

o Cyclopropanation: Construct the strained ring on a stabilized carbon nucleophile (sulfonyl
acetate).

e Reduction: Chemoselective reduction of the ester to a primary alcohol, leaving the sulfone
intact.

o Oxidation: Controlled oxidation of the alcohol to the aldehyde, preventing

-elimination or ring fragmentation.
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Caption: Figure 1. Three-step synthetic pathway designed for chemoselectivity and ring
stability.

Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1-
methanesulfonylcyclopropanecarboxylate

Rationale: We utilize Potassium Carbonate (

) in DMF rather than Sodium Hydride (

). While
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is faster, the carbonate method is milder, avoids hydrogen gas evolution (safety), and
minimizes polymerization of the electrophile.

Reagents:

Methyl methanesulfonylacetate (1.0 equiv)

1,2-Dibromoethane (1.5 equiv)

(2.5 equiv, anhydrous, micronized)

DMF (Dimethylformamide), anhydrous[1]

Protocol:

e Setup: Charge a 3-neck round-bottom flask with methyl methanesulfonylacetate (50 g, 328
mmol) and anhydrous DMF (250 mL).

» Base Addition: Add
(113 g, 820 mmol) in portions at room temperature. The suspension will become thick.

» Alkylation: Add 1,2-dibromoethane (42 mL, 492 mmol) dropwise over 30 minutes.

o Reaction: Heat the mixture to 50°C for 18 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-
MS.

o Workup: Cool to 20°C. Pour the mixture into ice-water (1 L) and extract with Ethyl Acetate (
mL).
 Purification: Wash combined organics with brine (

mL), dry over

, and concentrate. Recrystallize the solid residue from Isopropyl Alcohol (IPA) to yield white
crystals.

o Yield Target: 75-85%
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Step 2: Chemoselective Reduction to (1-
Methanesulfonylcyclopropyl)methanol

Rationale: Sulfones are generally stable to Lithium Aluminum Hydride (

) at low temperatures. We use

over DIBAL-H to ensure complete reduction of the hindered ester without stopping at the
hemiacetal or over-reducing.

Reagents:
e Intermediate 1 (from Step 1)

e (1.2 equiv, 2.4M in THF)

o THF (Tetrahydrofuran), anhydrous

Protocol:

Setup: Dissolve Intermediate 1 (30 g, 168 mmol) in anhydrous THF (300 mL) under

. Cool to -5°C.[2]

e Reduction: Add

solution (84 mL, 201 mmol) dropwise via addition funnel, maintaining internal temperature

e Quench: After 2 hours, perform a Fieser workup: Add water (3.2 mL), then 15% NaOH (3.2
mL), then water (9.6 mL).

« |solation: Stir the granular precipitate for 30 minutes, filter through Celite, and concentrate
the filtrate.

e Result: The product is a viscous, colorless oil that may solidify upon standing. It is sufficiently
pure (>95%) for the next step.
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Step 3: Swern Oxidation to 1-
Methanesulfonylcyclopropane-1-carbaldehyde

Rationale: The target aldehyde has an

-sulfonyl group, making the

-proton (if it were present) or the ring susceptible to side reactions. Swern oxidation is chosen
for its non-acidic conditions (until quench) and low temperature, preserving the strained ring.

Reagents:

Oxalyl Chloride (1.2 equiv)

DMSO (2.4 equiv)

Triethylamine (

, 5.0 equiv)

Dichloromethane (DCM), anhydrous
Protocol:

e Activation: In a flame-dried flask, dissolve oxalyl chloride (14 mL, 160 mmol) in DCM (400
mL). Cool to -78°C.

e DMSO Addition: Add DMSO (23 mL, 320 mmol) dropwise. Gas evolution (

) will occur; ensure proper venting. Stir for 15 minutes.

o Substrate Addition: Add a solution of the alcohol from Step 2 (20 g, 133 mmol) in DCM (100
mL) dropwise over 20 minutes. Stir at -78°C for 45 minutes.

e Base Quench: Add

(93 mL, 665 mmol) dropwise. The mixture will thicken. Allow to warm to 0°C over 1 hour.

o Workup: Quench with saturated
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(300 mL). Separate layers. Extract aqueous layer with DCM.

« |solation: Wash organics with 1M HCI (carefully, to remove amine), then brine. Dry over

and concentrate at low temperature (<30°C).

Isolation & Purification Workflow

The isolation of the final aldehyde requires care due to its potential volatility and reactivity.
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Caption: Figure 2.[3] Downstream processing workflow emphasizing temperature control and

amine removal.

Purification Note: The crude aldehyde is often >90% pure. If chromatography is needed, use

silica gel neutralized with 1%

to prevent acid-catalyzed decomposition, eluting with Hexane/EtOAc (3:1).

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the isolated product, compare analytical data against these expected

parameters.

Parameter

Expected
Value/Observation

Structural Insight

Physical State

Colorless to pale yellow oil

Low MW, polar aldehyde.

1H NMR (CDCI3)

9.8-10.2 (s, 1H)

-CHO proton (Diagnostic).

1H NMR (Ring)

Cyclopropane methylene

1.5-2.0 (m, 4H) protons (AA'BB' system).
1H NMR (Me) 3.0-3.2 (s, 3H) -SO2CHS3 methyl singlet.
IR Spectrum ~1715-1725 C=0 stretch (Aldehyde).
- S=0 asymmetric/symmetric
IR Spectrum 1300 & 1150 Yy y
stretches.
Consistent with
Mass Spec [M+H]+ ~149.03
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o Relevance: Establishes the stability of 1-formyl cyclopropanes and general workup
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o Relevance: Validates the reactivity of sulfonyl carbanions in forming small rings and the
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Title: Cyclohexane, 1,2-bis(methylene)
Source: Organic Syntheses, Coll. Vol. 6, p.392 (1988).

o

[¢]

URL:[Link]

o

Relevance: Foundational chemistry for handling -halo sulfones and alkyl

o Application in Drug Discovery (ATR Inhibitors): Title: WO2022028598A1 - Atr inhibitors and
uses thereof. Source: WIPO (World Intellectual Property Organization). URL: Relevance:
Cites the specific usage of 1-methanesulfonylcyclopropyl derivatives as intermediates in
active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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